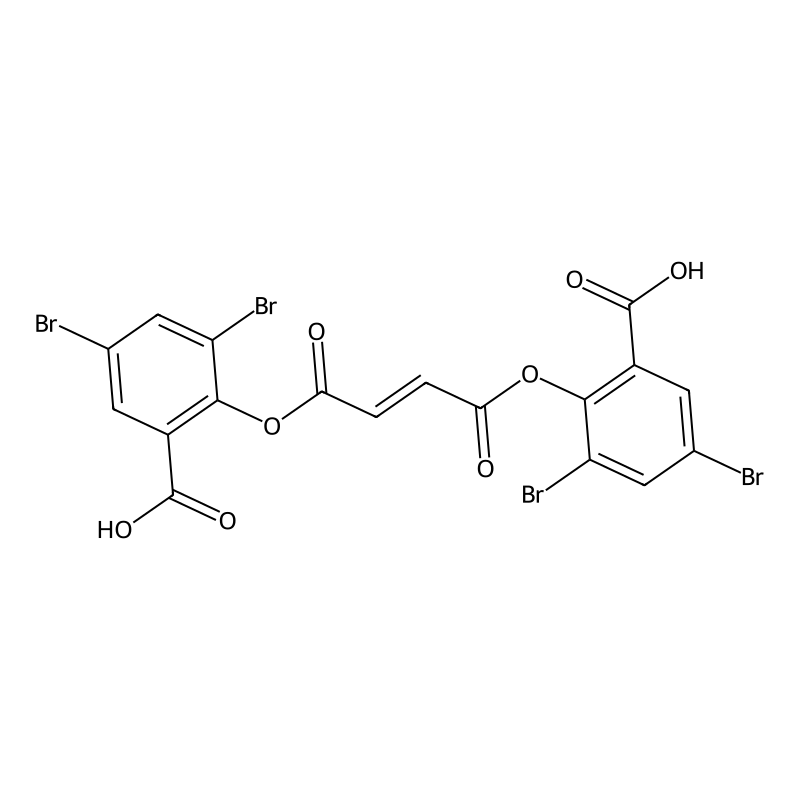

Bis(3,5-dibromosalicyl)fumarate

Content Navigation

- 1. General Information

- 2. Bis(3,5-dibromosalicyl)fumarate (DBBF): Site-Specific Intramolecular Cross-Linker for Hemoglobin Modification

- 3. The Limitations of Flexible Spacers and Non-Specific Dialdehydes in Protein Cross-Linking

- 4. Quantitative Procurement Evidence: DBBF vs. Alternative Cross-Linkers

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bis(3,5-dibromosalicyl)fumarate (DBBF), CAS 71337-53-6, is a highly specialized, double-headed diaspirin analog utilized primarily as a site-specific acylating and cross-linking agent in the synthesis of hemoglobin-based oxygen carriers (HBOCs) [1]. Unlike non-specific aliphatic dialdehydes, DBBF features a rigid fumarate spacer that dictates precise intramolecular cross-linking of hemoglobin tetramers. Depending on the oxygenation state of the protein during the reaction, DBBF selectively cross-links either the β-subunits (at Lys-82) in oxyhemoglobin or the α-subunits (at Lys-99) in deoxyhemoglobin [2]. This targeted modification fundamentally stabilizes the quaternary structure of the tetramer, preventing its dissociation into nephrotoxic αβ dimers while preserving physiological oxygen transport kinetics. Consequently, DBBF is a critical precursor for researchers and manufacturers developing acellular blood substitutes, sickle cell disease therapeutics, and advanced protein-based biomaterials where structural homogeneity and precise allosteric control are mandatory [1].

Research Fit

References

- [1] Snyder, S. R., et al. "HbXL99 alpha: a hemoglobin derivative that is cross-linked between the alpha subunits is useful as a blood substitute." Proceedings of the National Academy of Sciences 84.20 (1987): 7280-7284.

- [2] Walder, J. A., et al. "Diaspirins that cross-link beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and bis(3,5-dibromosalicyl) fumarate." Biochemistry 18.20 (1979): 4265-4270.

Substituting DBBF with generic protein cross-linkers like glutaraldehyde or closely related flexible analogs like bis(3,5-dibromosalicyl) succinate (DBBS) severely compromises product viability [1]. Glutaraldehyde reacts non-specifically with surface amines, triggering uncontrolled intermolecular polymerization that yields a highly heterogeneous molecular weight distribution, unpredictable oxygen affinity, and elevated risks of antigenicity. While DBBS shares the diaspirin leaving groups, its saturated, flexible succinate backbone allows for multiple conformational reaction pathways, resulting in a heterogeneous mixture of cross-linked dimeric and monomeric species [2]. In contrast, the rigid trans-double bond of DBBF's fumarate core restricts its reactivity to exact spatial distances within the hemoglobin central cavity. This rigidity guarantees a homogeneous, purely intramolecularly cross-linked tetramer (64 kDa) that retains cooperative oxygen binding, a requirement for clinical-grade HBOCs where batch-to-batch reproducibility and defined molecular structures are strictly regulated [1].

Substitution Risk

References

- [1] Snyder, S. R., et al. "HbXL99 alpha: a hemoglobin derivative that is cross-linked between the alpha subunits is useful as a blood substitute." Proceedings of the National Academy of Sciences 84.20 (1987): 7280-7284.

- [2] Huang, H., and K. W. Olsen. "Thermal stabilities of hemoglobins crosslinked with different length reagents." Artificial Cells, Blood Substitutes, and Immobilization Biotechnology 22.3 (1994): 719-724.

Rigid Fumarate Spacer Ensures Homogeneous Intramolecular Cross-Linking

The structural rigidity of the cross-linking spacer directly dictates the homogeneity of the modified protein. When modifying deoxyhemoglobin, DBBF utilizes its rigid trans-fumarate backbone to exclusively cross-link the α-subunits between Lys-99 α1 and Lys-99 α2. In contrast, using the flexible analog bis(3,5-dibromosalicyl) succinate (DBBS) under identical conditions results in multiple cross-linked species, including three distinct dimer bands on SDS-PAGE, due to the conformational freedom of the saturated succinate chain [1]. DBBF yields a single, highly uniform cross-linked tetramer without uncontrolled intermolecular polymerization.

| Evidence Dimension | Cross-linked product heterogeneity (SDS-PAGE species) |

| Target Compound Data | Single predominant intramolecularly cross-linked species (DBBF) |

| Comparator Or Baseline | ≥ 3 distinct cross-linked dimeric/monomeric species (DBBS) |

| Quantified Difference | DBBF provides absolute site specificity, eliminating the multi-species heterogeneity generated by the flexible succinate analog. |

| Conditions | Cross-linking of deoxyhemoglobin A at 1:1.1 molar ratio (Hb:cross-linker) in 0.01 M MOPS, pH 7.0. |

Absolute site specificity is required to manufacture homogeneous hemoglobin-based oxygen carriers that meet strict regulatory standards for structural characterization and batch reproducibility.

Significant Enhancement of Protein Thermal Stability

Unmodified stroma-free hemoglobin is susceptible to thermal degradation, complicating pasteurization and long-term storage. Cross-linking with DBBF locks the tetrameric structure, significantly increasing its resistance to thermal unfolding. Denaturation studies conducted in the presence of 0.9 M guanidine (to prevent precipitation) demonstrate that unmodified Hemoglobin A (HbA) denatures at 41 °C. In contrast, hemoglobin cross-linked with DBBF exhibits a markedly elevated denaturation temperature of 57 °C [1].

| Evidence Dimension | Thermal denaturation temperature (Tm) |

| Target Compound Data | 57 °C (DBBF-crosslinked Hb) |

| Comparator Or Baseline | 41 °C (Unmodified HbA) |

| Quantified Difference | +16 °C increase in thermal denaturation temperature. |

| Conditions | Thermal denaturation in 0.01 M MOPS, pH 7.0, containing 0.9 M guanidine, heated at 0.3 °C/min. |

Enhanced thermal stability enables more aggressive viral inactivation protocols (e.g., pasteurization) and improves the shelf-life of the final formulated biologic.

Elimination of Dimerization for Extended Circulatory Half-Life

In dilute physiological environments, unmodified hemoglobin rapidly dissociates into 32 kDa αβ dimers, which are quickly cleared by the kidneys, causing a short half-life and severe nephrotoxicity. DBBF covalently links the subunits, completely preventing this dissociation. In vivo rat models demonstrate that this stabilization increases the plasma half-life from approximately 90 minutes for unmodified HbA to 3.3 hours for DBBF-crosslinked Hb (at a 15% volume exchange), effectively halting renal excretion [1].

| Evidence Dimension | Plasma half-life and tetramer dissociation |

| Target Compound Data | 3.3 hours half-life; 0% renal filtration of dimers |

| Comparator Or Baseline | ~90 minutes half-life; rapid dissociation into 32 kDa dimers (Unmodified HbA) |

| Quantified Difference | 2.2-fold increase in circulatory half-life and complete prevention of renal filtration. |

| Conditions | Rat model, 15% isovolemic exchange transfusion. |

Preventing tetramer dissociation is the fundamental prerequisite for utilizing cell-free hemoglobin safely, as it simultaneously extends therapeutic duration and eliminates heme-induced acute kidney injury.

Preservation of Physiological Oxygen Affinity (P50)

A critical failure point of many non-specific cross-linkers is the drastic alteration of hemoglobin's oxygen affinity, often resulting in a P50 that is too low to effectively offload oxygen to tissues. Because DBBF selectively cross-links the α-subunits of hemoglobin in the tense (deoxy) state, it locks the molecule in a low-affinity conformation. The resulting DBBF-crosslinked hemoglobin exhibits a P50 of approximately 30-32 mmHg, which closely mirrors the oxygen affinity of normal human red blood cells (~28-30 mmHg) [1]. In contrast, unmodified stroma-free hemoglobin has a much higher affinity (P50 ≈ 12-15 mmHg).

| Evidence Dimension | Oxygen affinity (P50) |

| Target Compound Data | ~30-32 mmHg (DBBF-crosslinked deoxyHb) |

| Comparator Or Baseline | ~12-15 mmHg (Unmodified stroma-free Hb) |

| Quantified Difference | DBBF shifts the P50 by >15 mmHg, restoring it to physiological whole-blood levels. |

| Conditions | Measured under physiological simulated conditions (pH 7.4, 37 °C). |

Matching the physiological P50 ensures efficient oxygen delivery to hypoxic tissues and mitigates the risk of autoregulatory vasoconstriction commonly seen with high-affinity blood substitutes.

Synthesis of Hemoglobin-Based Oxygen Carriers (HBOCs)

DBBF is the premier cross-linker for producing acellular blood substitutes. Its ability to lock the tetramer in the deoxy state ensures a physiological oxygen affinity (P50 ~30 mmHg) and prevents nephrotoxic dimer dissociation, making it vastly superior to non-specific glutaraldehyde for clinical-grade formulations [1].

Structural Biology and Allosteric Modeling

Because DBBF precisely cross-links specific lysine residues (Lys-99 α or Lys-82 β) without altering the rest of the protein surface, it is an ideal tool for crystallographic and spectroelectrochemical studies investigating the T-to-R state transitions and Bohr effect mechanisms in hemoglobin [1].

Antisickling Agent Research

DBBF is utilized in the development of treatments for sickle cell anemia. By cross-linking the β-cleft of hemoglobin S, DBBF perturbs the acceptor site for Val-6, markedly increasing the solubility of deoxyhemoglobin S and inhibiting the polymerization (sickling) of red blood cells [2].

Application Fit

References

- [1] Snyder, S. R., et al. "HbXL99 alpha: a hemoglobin derivative that is cross-linked between the alpha subunits is useful as a blood substitute." Proceedings of the National Academy of Sciences 84.20 (1987): 7280-7284.

- [2] Walder, J. A., et al. "Diaspirins that cross-link beta chains of hemoglobin: bis(3,5-dibromosalicyl) succinate and bis(3,5-dibromosalicyl) fumarate." Biochemistry 18.20 (1979): 4265-4270.

XLogP3

UNII

Wikipedia

Explore Compound Types